molecular formula C14H19NO6S B12285905 (S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide

(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B12285905
M. Wt: 329.37 g/mol
InChI Key: NSWXTPQJEHDDPF-GFCCVEGCSA-N
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Description

(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound that contains a five-membered ring with oxygen, sulfur, and nitrogen atoms The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxyphenyl-substituted amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific combination of functional groups and the presence of the Boc protecting group. This combination imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C14H19NO6S

Molecular Weight

329.37 g/mol

IUPAC Name

tert-butyl (4S)-4-(4-methoxyphenyl)-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C14H19NO6S/c1-14(2,3)21-13(16)15-12(9-20-22(15,17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3/t12-/m1/s1

InChI Key

NSWXTPQJEHDDPF-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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